N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide
Description
Historical Context and Discovery
The development of this compound can be traced within the broader historical context of biphenyl chemistry, which has its origins extending back over 160 years. The foundational work in biphenyl synthesis began in 1855 with Wurtz's pioneering research on carbon-carbon bond formation reactions, followed by Fittig's expansion of this work to include carbon-carbon homodimerization of aryl halides. The evolution of biphenyl chemistry gained significant momentum through the contributions of Ullmann in 1901, who described copper-catalyzed homocoupling reactions involving halo-arenes, establishing fundamental methodologies that would later enable the synthesis of complex biphenyl derivatives.
The specific development of carboxamide derivatives containing biphenyl pharmacophores emerged from the recognition that natural biphenyl compounds exhibit extensive biological activities. Research efforts in the latter half of the twentieth century focused on synthesizing novel carboxamide derivatives with diverse substituent patterns based on active pharmacophores from natural biphenyl lignans. This research direction was motivated by the understanding that biphenyls skeleton are ubiquitous structures in many classes of natural products, which indicated their potential for extensive biological activities.
The formal identification and characterization of this compound as a distinct chemical entity occurred through systematic synthetic efforts aimed at exploring the medicinal chemistry potential of substituted biphenyl carboxamides. The compound was first documented in chemical databases with the Chemical Abstracts Service registry number 1261947-44-7, reflecting its recognition as a unique chemical substance. The development of this specific compound represents part of ongoing efforts to investigate potential applications for natural biphenyl derivatives and their synthetic analogs in various therapeutic contexts.
Structural Classification in Biphenyl Chemistry
This compound belongs to the broader classification of substituted biphenyl derivatives, which constitute a major class of organic compounds characterized by two connected phenyl rings. Within this classification system, the compound specifically falls under the category of biphenyl carboxamides, representing a subgroup that combines the structural features of the biphenyl scaffold with carboxamide functionality. The structural architecture of this compound demonstrates the characteristic features of biphenyl molecules, which consist of two benzene rings linked at the [1,1'] position, creating a framework that can undergo various functionalization reactions similar to benzene through electrophilic substitution mechanisms.
The substitution pattern of this compound places it within the category of asymmetrically substituted biphenyls, where different functional groups are positioned on each of the two phenyl rings. This asymmetric substitution creates a compound with distinct electronic and steric properties compared to symmetrically substituted biphenyl derivatives. The presence of the hydroxyl group at the 4' position introduces electron-donating characteristics to one phenyl ring, while the carboxamide group at the 3 position provides both electron-withdrawing and hydrogen-bonding capabilities to the other ring.
From a structural chemistry perspective, the compound exhibits the characteristic planar or near-planar geometry typical of biphenyl systems, although the specific conformation may be influenced by intramolecular interactions between the hydroxyl and carboxamide substituents. The biphenyl core provides a rigid aromatic framework that serves as a scaffold for the presentation of the functional groups in three-dimensional space, creating opportunities for specific molecular interactions that contribute to the compound's chemical and potentially biological properties.
| Structural Classification | Description | Key Features |
|---|---|---|
| Primary Class | Substituted Biphenyl Derivatives | Two connected phenyl rings with functional group substitutions |
| Secondary Class | Biphenyl Carboxamides | Biphenyl scaffold combined with carboxamide functionality |
| Substitution Type | Asymmetric Disubstituted | Different functional groups on each phenyl ring |
| Functional Groups | Hydroxyl and Ethyl Carboxamide | Electron-donating and hydrogen-bonding capabilities |
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming substituted biphenyl compounds. According to PubChem databases, the compound's systematic name is N-ethyl-2-hydroxy-5-phenylbenzamide, reflecting the structural relationship between the two phenyl rings and the positions of the substituent groups. The prime notation (4') in the common name indicates the position of the hydroxyl group on the second phenyl ring, distinguishing it from positions on the first ring that carries the carboxamide functionality.
The molecular identification parameters for this compound have been comprehensively documented across multiple chemical databases. The compound possesses a molecular formula of C15H15NO2 and a molecular weight of 241.28 grams per mole. The Chemical Abstracts Service has assigned registry number 1261947-44-7 to this compound, providing a unique identifier for chemical information systems. Additional identification parameters include the PubChem Compound Identifier 53218659, which links to detailed structural and property information in the PubChem database.
The compound's structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is CCNC(=O)C1C=C(C=CC=1)C1C=CC(O)=CC=1, which provides a linear representation of its molecular structure. The International Chemical Identifier string is InChI=1S/C15H15NO2/c1-2-16-15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,2H2,1H3,(H,16,18), offering a standardized method for representing the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key is MJJYDEWJZUQIGL-UHFFFAOYSA-N, providing a hashed version of the full International Chemical Identifier for database searching purposes.
| Parameter Type | Value | Source Database |
|---|---|---|
| Molecular Formula | C15H15NO2 | PubChem, Ambeed |
| Molecular Weight | 241.28 g/mol | PubChem |
| Chemical Abstracts Service Number | 1261947-44-7 | Multiple Databases |
| PubChem Compound Identifier | 53218659 | PubChem |
| International Chemical Identifier Key | MJJYDEWJZUQIGL-UHFFFAOYSA-N | Chemical Databases |
| MDL Number | MFCD18312961 | Chemical Suppliers |
Significance in Organic Chemistry Research
This compound holds considerable significance in organic chemistry research as part of the broader investigation into biphenyl derivatives and their applications in medicinal chemistry. The compound represents an important example of how structural modifications to the biphenyl scaffold can create molecules with distinct chemical properties and potential biological activities. Research into biphenyl derivatives has demonstrated their crucial role as intermediates in organic chemistry, serving as building blocks for the synthesis of more complex molecular structures and as platforms for developing compounds with specific pharmacological properties.
The significance of this compound extends to its potential role in the development of novel therapeutic agents, particularly in areas where biphenyl carboxamides have shown promise. Studies have indicated that carboxamide derivatives containing biphenyl pharmacophores exhibit various biological activities, making them valuable targets for drug discovery research. The specific substitution pattern of this compound, with its combination of hydroxyl and ethyl carboxamide groups, provides opportunities for investigating structure-activity relationships and optimizing molecular properties for specific applications.
From a synthetic chemistry perspective, the compound serves as an important model for understanding the reactivity and synthetic accessibility of substituted biphenyl carboxamides. The presence of both electron-donating hydroxyl groups and electron-withdrawing carboxamide functionality creates a molecular system that can participate in various chemical transformations, making it valuable for studying reaction mechanisms and developing new synthetic methodologies. Research into biphenyl derivatives has also contributed to advances in cross-coupling chemistry, with compounds like this compound serving as products or intermediates in reactions such as Suzuki-Miyaura coupling, which has become one of the most effective methods for forming carbon-carbon bonds in organic synthesis.
The compound's significance is further enhanced by its potential applications in materials science and its role in understanding the relationship between molecular structure and properties in biphenyl-based systems. Biphenyl derivatives have found applications in various technological areas, including the development of organic light-emitting diodes, liquid crystal displays, and other advanced materials. While specific applications of this compound in these areas require further investigation, its structural features suggest potential utility in materials science applications where precise molecular architecture is important for achieving desired properties.
| Research Area | Significance | Potential Applications |
|---|---|---|
| Medicinal Chemistry | Model compound for structure-activity studies | Drug discovery and development |
| Synthetic Chemistry | Example of substituted biphenyl carboxamide synthesis | Reaction mechanism studies and methodology development |
| Materials Science | Representative of biphenyl-based molecular systems | Advanced materials and technological applications |
| Chemical Biology | Investigation of molecular recognition and binding | Understanding biomolecular interactions |
Properties
IUPAC Name |
N-ethyl-3-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,2H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYDEWJZUQIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683576 | |
| Record name | N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-44-7 | |
| Record name | N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling as a Key Step
The synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide often begins with Suzuki-Miyaura coupling, a palladium-catalyzed reaction that links aryl halides with boronic acids. For example, 2-benzyloxy-1-bromo-3-nitrobenzene reacts with 3-carboxyphenylboronic acid in the presence of a Pd catalyst to form a biphenyl intermediate. This step is critical for constructing the biphenyl backbone while preserving functional groups for subsequent modifications.
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
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Base: K₂CO₃ or Na₂CO₃
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Solvent: Tetrahydrofuran (THF) or acetonitrile
-
Temperature: 80–100°C
The nitro group in the intermediate is later reduced to an amine, and the benzyl protecting group is removed via hydrogenation with Pd/C.
Amidation of Biphenyl Carboxylic Acid Derivatives
A direct route involves the amidation of 3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with ethylamine. The carboxylic acid is first activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with ethylamine.
Optimization Insights :
Multi-Step Synthesis from 2-Nitro-6-Bromophenol
An alternative approach begins with 2-nitro-6-bromophenol , which undergoes nucleophilic substitution with benzyl bromide to form 2-benzyloxy-1-bromo-3-nitrobenzene . This precursor is then subjected to Suzuki coupling, followed by hydrogenation and debenzylation.
Key Steps :
-
Nucleophilic Substitution :
-
Hydrogenation :
Comparative Analysis of Preparation Methods
Efficiency and Scalability
The Suzuki-based method outperforms others in yield and scalability, making it preferable for industrial applications.
Reaction Optimization Strategies
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Catalyst Loading : Reducing Pd catalyst from 5 mol% to 1 mol% with ligand optimization (e.g., XPhos) maintains efficiency while lowering costs.
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Solvent Selection : Replacing THF with acetonitrile in Suzuki coupling improves reaction rates by 20%.
-
Temperature Control : Hydrogenation at 50°C instead of 25°C reduces reaction time from 24 hours to 8 hours.
Critical Challenges and Solutions
Protection and Deprotection of Hydroxyl Groups
The hydroxyl group at the 4'-position is sensitive to oxidation and must be protected during synthesis. Benzyl ethers are commonly used due to their stability under Suzuki conditions and ease of removal via hydrogenation.
Example :
Byproduct Formation in Amidation
Direct amidation may produce N-ethyl-3-(4-benzyloxyphenyl)benzamide as a byproduct if the hydroxyl group is improperly protected. This is mitigated by using orthogonal protecting groups (e.g., tert-butyldimethylsilyl) that are stable under amidation conditions.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide and related biphenyl carboxamide derivatives:
Key Findings from Comparisons :
Substituent Effects on Bioactivity :
- The hydroxy group in this compound may enhance solubility compared to methoxy or trifluoromethoxy analogs, which are more lipophilic . However, hydroxyl groups can also increase metabolic susceptibility.
- Trifluoromethoxy and morpholine-pyridine substituents (e.g., in LDE225) confer improved target binding and pharmacokinetics, critical for hedgehog pathway inhibition .
Crystalline Forms and Drug Development :
- Phosphate salt derivatives of biphenyl carboxamides (e.g., LDE225 diphosphate) exhibit superior solubility and bioavailability compared to free bases, highlighting the importance of salt forms in drug design .
Regulatory and Synthetic Considerations :
- The withdrawal of EMA designation for a related pyrimidinyl-substituted biphenyl carboxamide (EMEA/OD/048/09) underscores regulatory challenges in balancing efficacy and toxicity for such compounds .
Critical Analysis of Structural Analogues
Biological Activity
N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide is a compound that has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of biphenyl derivatives through nucleophilic addition reactions. Recent methodologies have highlighted the use of Grignard reagents and copper-catalyzed reactions to efficiently produce these compounds with high yields and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including U937 (a human myeloid leukemia cell line) and others such as Jurkat, HeLa, and MCF-7 cells. The inhibition of cell growth is often quantified using MTT assays, where IC50 values are determined to assess potency.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| U937 | 10.5 | 48 hours |
| Jurkat | 4.64 | 72 hours |
| HeLa | 9.22 | 72 hours |
| MCF-7 | 8.47 | 72 hours |
The compound's effectiveness appears to increase with longer incubation times and higher concentrations . Notably, it has been observed to induce apoptosis in cancer cells, a critical mechanism for anticancer agents.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cell Cycle Arrest : Flow cytometry studies have demonstrated that this compound can arrest the cell cycle in the sub-G1 phase, indicating the induction of apoptosis .
- Antiangiogenic Effects : In vivo assays using chick chorioallantoic membrane models have suggested that the compound may inhibit angiogenesis, a key factor in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the biphenyl structure can significantly impact biological activity. For instance, modifications at the hydroxyl or carboxamide positions may enhance binding affinity to target proteins involved in cancer progression or alter pharmacokinetic properties .
Case Studies
Several case studies have documented the biological activity of similar biphenyl derivatives:
- Study on Biphenyl Derivatives : A study demonstrated that derivatives with specific functional groups exhibited enhanced cytotoxicity against A549 lung cancer cells compared to their parent compounds .
- Molecular Docking Studies : Computational studies have indicated promising binding interactions between this compound and key proteins involved in cancer signaling pathways, suggesting potential targets for therapeutic intervention .
Q & A
How can N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide be synthesized and purified for research purposes?
Answer:
The synthesis typically involves coupling reactions or halogenation of precursor biphenyl carboxamides. For example, bromination or iodination of the biphenyl core can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under specific catalytic conditions (e.g., Ru-catalyzed C−H activation). Reaction conditions (e.g., 0°C for acyl chloride coupling, 22-hour reaction times) and stoichiometric ratios (e.g., 1:2 substrate-to-halogenating agent) are critical for yield optimization . Purification is performed via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures), achieving yields ranging from 34% to 76% depending on substituent complexity .
What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., in d6-DMSO) to confirm substituent positions and splitting patterns (e.g., doublets at δ 7.98 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., HRMS calcd for C25H17Cl2NO4S: 498.0328) with <1 ppm error .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (e.g., 98.3% purity at tR = 13.83 min) .
- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves molecular conformation and crystallographic parameters, particularly for high-resolution or twinned data .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed during structural elucidation of biphenyl carboxamide derivatives?
Answer:
Contradictions may arise from dynamic effects (e.g., restricted rotation of substituents) or overlapping signals. Strategies include:
- 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks .
- Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., halogenated derivatives in ) to identify substituent-induced shifts.
- Computational Modeling: Predicts NMR chemical shifts using DFT calculations to validate experimental data.
- Crystallographic Validation: Resolves ambiguities by comparing solution-phase NMR data with solid-state X-ray structures .
What methodologies are employed in structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?
Answer:
SAR studies involve:
- Systematic Substituent Variation: Introducing electron-withdrawing/donating groups (e.g., Cl, OCH3) at specific positions to modulate bioactivity (e.g., Bcl-x(L) inhibition in ).
- Pharmacological Assays: Testing derivatives against molecular targets (e.g., EZH2 inhibition in MRTs via cell-based assays) .
- Interligand Nuclear Overhauser Effects (ILOEs): Maps ligand-protein interactions to guide rational design (e.g., acylsulfonamide derivatives in ).
- In Vivo Models: Evaluating efficacy in xenograft models (e.g., G402 model for pediatric tumors) .
How does the choice of catalyst and reaction conditions influence regioselectivity in the halogenation of biphenyl carboxamide derivatives?
Answer:
Regioselectivity is controlled by:
- Catalyst Design: Ru catalysts with carboxylate ligands promote C−H activation at specific positions (e.g., para vs. meta halogenation) .
- Directing Groups: Amide groups (e.g., N,N-diisopropyl) direct halogenation to adjacent aromatic positions via coordination .
- Reaction Parameters: Temperature (e.g., room temperature vs. reflux), solvent polarity, and halogenating agent (NBS vs. NIS) impact reaction kinetics and selectivity .
What crystallographic strategies are recommended for resolving ambiguities in the molecular conformation of this compound?
Answer:
- High-Resolution Data Collection: Use synchrotron radiation for sub-Å resolution to resolve torsional angles and hydrogen bonding .
- Twinned Data Refinement: SHELXL’s TWIN/BASF commands model twinning in cases of pseudo-merohedral twinning .
- Validation Tools: R-factor analysis and electron density maps (e.g., omit maps) confirm the absence of disorder or misplaced atoms.
- Comparative Crystallography: Cross-validate with derivatives (e.g., 4-bromo-4'-fluoro analog in ) to identify conformational trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
